H-Gly-tyr-pro-gly-lys-phe-OH

Description

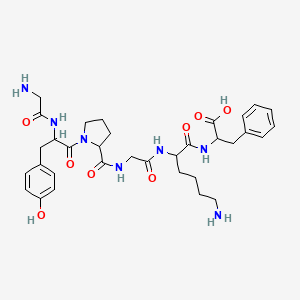

Structure

2D Structure

Properties

IUPAC Name |

2-[[6-amino-2-[[2-[[1-[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N7O8/c34-15-5-4-9-24(30(44)39-26(33(47)48)18-21-7-2-1-3-8-21)37-29(43)20-36-31(45)27-10-6-16-40(27)32(46)25(38-28(42)19-35)17-22-11-13-23(41)14-12-22/h1-3,7-8,11-14,24-27,41H,4-6,9-10,15-20,34-35H2,(H,36,45)(H,37,43)(H,38,42)(H,39,44)(H,47,48) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKCHHPUNVWBBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N7O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

H Gly Tyr Pro Gly Lys Phe Oh: a Hexapeptide Investigated in Research

Synthetic Peptide Synthesis and Characterization Approaches

The synthesis of H-Gly-Tyr-Pro-Gly-Lys-Phe-OH and similar peptides is typically achieved through Solid-Phase Peptide Synthesis (SPPS). smolecule.comlcms.czscispace.com This established methodology involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. lcms.czscispace.com The process consists of repeated cycles of deprotection, coupling, and washing steps to build the desired peptide sequence. lcms.cz Protecting groups are used to prevent unwanted reactions on the amino acid side chains during synthesis. smolecule.com

Once the synthesis is complete, the peptide is cleaved from the resin support. smolecule.comscispace.com This is often accomplished using a strong acid mixture, such as trifluoroacetic acid (TFA) with scavengers. medsci.org The resulting crude peptide is then purified to remove impurities that can include deletion sequences, truncated peptides, and by-products from the synthesis. lcms.cz

Characterization and purification are critical steps to ensure the final product's identity and purity. High-Performance Liquid Chromatography (HPLC) is a standard technique for both analyzing the purity of the synthetic peptide and for its purification. smolecule.comscispace.com Reversed-phase HPLC is the most commonly used chromatographic method for this purpose. lcms.cz

This compound as a Protease-Activated Receptor 4 (PAR-4) Agonist

Protease-activated receptors (PARs) are a family of G protein-coupled receptors activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor. ovgu.denih.gov Synthetic peptides that mimic these tethered ligand sequences can act as agonists, activating the receptor without the need for proteolytic cleavage. tandfonline.comacs.org this compound is the free acid form of the peptide corresponding to the mouse PAR-4 tethered ligand sequence. fishersci.comovgu.de Its amidated counterpart, H-Gly-Tyr-Pro-Gly-Lys-Phe-NH2 (GYPGKF-NH2), is also recognized as a PAR-4 agonist. biosynth.comnih.gov

The agonistic activity of peptides related to this compound has been demonstrated in various experimental models, primarily in platelet activation and aggregation assays. Human platelets express both PAR-1 and PAR-4, which mediate responses to the protease thrombin. nih.govinterchim.fr

In studies using human platelets, the related PAR-4 peptide GYPGKF-NH2 was shown to induce platelet aggregation, although it was considerably less potent than PAR-1 activating peptides. nih.govpnas.org For instance, GYPGKF at a concentration of 500 μM was shown to induce aggregation of human platelets. pnas.org It was also observed to be slightly more potent than the human PAR-4 peptide GYPGQV. nih.gov In rat platelet aggregation assays, which are dependent on PAR-4 activation, GYPGKF-NH2 was also found to be an active agonist. nih.gov These synthetic peptides are valuable tools for distinguishing PAR-4 specific responses from those mediated by other receptors. nih.gov

The table below summarizes findings on the activity of PAR-4-related peptides in different experimental models.

| Experimental Model | Peptide | Observation | Citation |

| Human Platelet Aggregation | GYPGKF (500 μM) | Induced platelet aggregation | pnas.org |

| Human Platelet Annexin (B1180172) V Binding | GYPGKF (500 μM) | Caused a 50% higher annexin V binding relative to unstimulated platelets | pnas.org |

| Rat Platelet Aggregation | GYPGKF-NH2 | Active in a PAR-4 dependent assay | nih.gov |

| Oocytes expressing human PAR-4 | GYPGKF | Activated the receptor, but with a high EC50 | nih.gov |

Structure-activity relationship studies have been conducted to improve the potency and utility of PAR-4 activating peptides. A key comparison is between H-Gly-Tyr-Pro-Gly-Lys-Phe-NH2 (GYPGKF-NH2) and H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 (AYPGKF-NH2).

Research has consistently shown that substituting the N-terminal Glycine (Gly) with Alanine (B10760859) (Ala) results in a more potent PAR-4 agonist. nih.govchemicalbook.com The peptide AYPGKF-NH2 was found to be approximately 10-fold more potent than GYPGKF-NH2. nih.govchemicalbook.com This increased potency allows AYPGKF-NH2 to elicit PAR-4-mediated responses that are comparable in magnitude to those produced by thrombin, the natural activator. nih.gov

In a rat PAR-4-dependent platelet aggregation assay, the relative potencies of active sequences were determined to be AYPGKF-NH2 > GYPGKF-NH2. nih.govresearchgate.net Further studies have confirmed this, with one reporting that substituting Ala with Gly in AYPGKF-NH2 reduced the agonistic potency by 25-fold. researchgate.net AYPGKF-NH2 has since become a standard agonist for probing PAR-4 function in various bioassays. nih.govresearchgate.net

The table below presents a comparative analysis of the potency of these related peptides.

| Peptide | Relative Potency Observation | Citation |

| H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 (AYPGKF-NH2) | ~10-fold more potent than GYPGKF-NH2 in PAR-4 activation. | nih.govchemicalbook.com |

| H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 (AYPGKF-NH2) | More potent than GYPGKF-NH2 in rat platelet aggregation assays. | nih.gov |

| H-Gly-Tyr-Pro-Gly-Lys-Phe-NH2 (GYPGKF-NH2) | Substitution of Gly-1 with Ala-1 in a related peptide increased potency 25-fold. | researchgate.net |

Molecular Mechanisms of Action and Cellular Interplay of H Gly Tyr Pro Gly Lys Phe Oh

Ligand-Receptor Interactions and Signal Transduction Pathways

Protease-activated receptors (PARs) are a unique subset of G-protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their N-terminus. interchim.frmdpi.com This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate signal transduction. ovgu.de Synthetic peptides like H-Gly-Tyr-Pro-Gly-Lys-Phe-OH mimic this tethered ligand, allowing for direct activation of the receptor without the need for proteolytic enzymes. interchim.frovgu.de

PAR-4 Binding Kinetics and Conformational Changes Induced by this compound

This compound functions as a direct agonist for PAR-4. caymanchem.com Its binding affinity and efficacy have been quantified in various experimental systems. In Xenopus oocytes engineered to express human PAR-4, the peptide demonstrated an EC50 value of 30 μM. caymanchem.com In studies using rat platelets, the peptide induced aggregation with a similar EC50 value of 40 µM. interchim.fr

The binding of the this compound peptide to the extracellular domain of PAR-4 is believed to induce conformational changes that are analogous to those caused by the native tethered ligand. This interaction triggers the activation of the receptor, leading to the engagement of intracellular signaling partners. ovgu.de While the precise conformational shifts are a subject of ongoing research, the activation is the critical initiating step for downstream signaling events.

| Agonist | System | Response | EC50 |

| This compound | Xenopus oocytes (human PAR-4) | Receptor Activation | 30 μM caymanchem.com |

| This compound | Rat Platelets | Aggregation | 40 µM interchim.fr |

G-Protein Coupling and Intracellular Signaling Cascades Mediated by PAR-4 Activation

Upon activation by agonists such as this compound, PAR-4 couples to specific heterotrimeric G-proteins to transduce signals across the cell membrane. Research has identified that PAR-4 activation primarily mediates intracellular signaling through the Gq and G12/13 G-protein subunits, but not the Gi pathway. mdpi.com

The coupling to these G-proteins initiates distinct downstream signaling cascades:

Gq Pathway : The activation of the Gq subunit stimulates phospholipase C (PLC). mdpi.comnih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov This cascade is fundamental to many cellular responses, including platelet activation. mdpi.comnih.gov

G12/13 Pathway : Coupling to the G12/13 family activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). mdpi.com This leads to the activation of the small GTPase RhoA, which plays a critical role in cytoskeletal rearrangements, such as the shape change observed in platelets during aggregation. mdpi.comnih.gov

Other Signaling Pathways : Beyond the canonical G-protein pathways, PAR-4 activation can trigger other important signaling cascades. In microglia, PAR-4 signaling is associated with prolonged calcium increase and activation of the ERK/MAPK pathway. nih.gov In primary afferent neurons, PAR-4 can induce a strong activation of a Src tyrosine kinase-p38-MAPK cascade. nih.gov Furthermore, some PAR-4-mediated cellular responses, like membrane blebbing, occur independently of Gq but are dependent on β-arrestin and RhoA signaling. nih.gov

Effects on Cellular Processes and Tissue Responses in Experimental Systems

The activation of PAR-4 by this compound elicits a range of cellular and tissue-level responses, highlighting the receptor's involvement in hemostasis, inflammation, and cell growth dynamics.

Modulation of Platelet Aggregation and Secretion

PAR-4 is a key thrombin receptor on human platelets, working alongside PAR-1 to mediate platelet activation. ahajournals.org While PAR-1 is responsible for the initial, rapid response to low thrombin concentrations, PAR-4 mediates a more sustained activation at higher thrombin concentrations, which is crucial for maintaining the stability of platelet aggregates. interchim.frahajournals.org

| Cellular Process | Mediator | Key Signaling Molecules | Outcome |

| Platelet Aggregation | This compound | Gq, G12/13, PLC, RhoA mdpi.com | Formation of platelet plugs mdpi.com |

| Platelet Secretion | PAR-4 Agonists (e.g., AYPGKF) | β-arrestin-2 e-ceth.orge-ceth.org | Release of granular contents |

| Platelet Shape Change | This compound | G12/13, RhoA mdpi.com | Precursor to aggregation |

Regulation of Inflammatory Responses and Immune Cell Recruitment in Models of Inflammation

PARs, including PAR-4, are recognized as important players in inflammation and immune responses. interchim.fr The activation of PARs can lead to the synthesis and release of various inflammatory mediators, such as cytokines and growth factors. interchim.frovgu.de Specifically, the effect of this compound on leukocyte rolling and adherence suggests a direct role for PAR-4 in mediating proinflammatory processes. interchim.fr Leukocyte adherence to the vascular endothelium is a critical step in immune cell recruitment to sites of inflammation. PAR-4 activation is also implicated in the development of inflammatory pain. nih.gov

Influence on Cell Proliferation and Angiogenesis in Oncology Research Models

The role of PAR-4 in cancer is complex. Increasing evidence suggests that PARs are involved in the invasive and metastatic processes of various cancers. interchim.fr For instance, the highly invasive breast cancer cell line MDA-MB-231 expresses high levels of functional PAR-1, PAR-2, and PAR-4, whereas minimally invasive MCF7 cells have much lower levels. interchim.fr In astrocytes, PAR activation can stimulate cell proliferation through the ERK/MAPK pathway. ovgu.dephysiology.org

However, the PAR-4 protein itself (also known as PAWR) has also been identified as a pro-apoptotic factor and a potential tumor suppressor in several cancers, including prostate and breast cancer. researchgate.netelsevier.es Its expression can be downregulated in some cancer types, such as hepatocellular carcinoma, via the IL-6/STAT3 signaling pathway, which promotes malignant behavior. elsevier.es Therefore, the effect of a PAR-4 agonist like this compound in oncology models is context-dependent, potentially influencing cell proliferation and angiogenesis—a process pivotal to tumor growth where PAR activation is implicated. interchim.fr

Structure Activity Relationships Sar of H Gly Tyr Pro Gly Lys Phe Oh and Its Analogs

Elucidation of Critical Amino Acid Residues for PAR-4 Agonism

SAR studies, primarily through amino acid substitutions, have been instrumental in identifying the key residues within the H-Gly-Tyr-Pro-Gly-Lys-Phe-OH sequence that are essential for its function as a PAR4 agonist.

Role of the N-Terminal Glycine and the Impact of Substitutions (e.g., Alanine) on Agonistic Potency

The N-terminal residue of PAR4-activating peptides plays a critical role in their agonistic activity. The native tethered ligand of murine PAR4 begins with Glycine (Gly), and its substitution has profound effects on the peptide's potency.

Research has shown that substituting the N-terminal Glycine with Alanine (B10760859) (Ala) to create the analog AYPGKF-NH2 results in a peptide that is approximately 10-fold more potent than the original GYPGKF sequence. nih.gov This enhanced potency suggests that a small aliphatic side chain at the N-terminus is favorable for receptor activation. However, further increases in the bulk of the side chain at this position are generally detrimental to activity. biorxiv.org

The protonation of the N-terminus is also a critical factor for agonist function. N-terminal acetylation of the related peptide AYPGKF-NH2, which neutralizes the positive charge, significantly impairs both calcium signaling and β-arrestin recruitment. biorxiv.org This highlights the importance of a positive charge and its specific localization at the N-terminus for effective PAR4 agonism. biorxiv.org Substitution of the L-alanine in AYPGKF-NH2 with its D-isomer also leads to a significant loss of potency, indicating that the stereochemistry at this position is crucial. biorxiv.org

| Peptide Analog | Modification | Effect on Potency | Reference |

|---|---|---|---|

| AYPGKF-NH₂ | Glycine to Alanine substitution at N-terminus | ~10-fold increase | nih.gov |

| Ac-AYPGKF-NH₂ | N-terminal acetylation | Significant decrease | biorxiv.org |

| aYPGKF-NH₂ (D-Ala) | Stereochemical inversion at N-terminus (L-Ala to D-Ala) | Significant decrease | biorxiv.org |

Contribution of Aromatic Residues (Tyrosine, Phenylalanine) to Receptor Interaction and Activity

The aromatic residues, Tyrosine (Tyr) at position 2 and Phenylalanine (Phe) at position 6, are significant contributors to the interaction of the peptide with the PAR4 receptor and its subsequent activation.

The Tyrosine at position 2 is particularly important for the selectivity of the peptide for PAR4. nih.gov Substitution of this tyrosine with phenylalanine or p-fluorophenylalanine results in peptides that can activate both PAR1 and PAR4, indicating a loss of selectivity. nih.gov Alanine substitution at the tyrosine position in the related AYPGKF-NH2 peptide leads to reduced potency in calcium signaling and β-arrestin recruitment, although it does not completely abolish activity. biorxiv.org The presence of an aromatic ring at this position is considered important for agonism. mdpi.commdpi.com Furthermore, substituting the natural L-tyrosine with its D-isomer significantly diminishes the peptide's activity. biorxiv.org

The Phenylalanine at position 6 is also crucial for the peptide's potency and full activation of all signaling pathways. biorxiv.org While its substitution with alanine does not eliminate PAR4 activation, it does reduce the potency for calcium signaling and β-arrestin recruitment. biorxiv.org This suggests that while not essential for activation itself, the aromatic and hydrophobic nature of phenylalanine is important for optimal agonist activity. mdpi.commdpi.com Previous studies on the native tethered ligand have shown that replacing the aromatic residue at this position with non-aromatic residues like lysine (B10760008) or ornithine significantly decreases or abolishes activity. biorxiv.orgmdpi.com

| Modification | Effect on Activity/Selectivity | Reference |

|---|---|---|

| Substitution of Tyr² with Phe or p-fluorophenylalanine | Loss of PAR4 selectivity (activates both PAR1 and PAR4) | nih.gov |

| Alanine substitution of Tyr² in AYPGKF-NH₂ | Reduced potency | biorxiv.org |

| Substitution of L-Tyr² with D-Tyr | Significantly reduced activity | biorxiv.org |

| Alanine substitution of Phe⁶ in AYPGKF-NH₂ | Reduced potency | biorxiv.org |

| Substitution of aromatic residue at position 6 with non-aromatic residues | Significantly decreased or abolished activity | biorxiv.orgmdpi.com |

Significance of Proline and Lysine in Peptide Conformation and Biological Activity

The Proline (Pro) at position 3 and Lysine (Lys) at position 5 are pivotal for establishing the correct peptide conformation required for biological activity and for interacting with the receptor.

The positively charged Lysine at position 5 also plays a significant role. In the related AYPGKF-NH2 peptide, substitution of lysine with alanine does not have a major impact on the agonist capacity of the peptide. biorxiv.org However, stereochemical inversion from L-lysine to D-lysine leads to a significant decrease in agonist-stimulated calcium signaling and β-arrestin recruitment. biorxiv.org Interestingly, substituting lysine with other positively charged residues like arginine can lead to biased signaling, with increased β-arrestin recruitment compared to the parent peptide. biorxiv.org This suggests that while a positive charge at this position is important, the specific nature of the side chain can modulate the downstream signaling effects. mdpi.com

| Modification | Effect on Activity/Conformation | Reference |

|---|---|---|

| Alanine substitution of Pro³ in AYPGKF-NH₂ | Reduced potency | biorxiv.org |

| Substitution of L-Pro³ with D-Pro | Significantly reduced activity | biorxiv.org |

| Substitution of L-Lys⁵ with D-Lys in AYPGKF-NH₂ | Significantly decreased agonist activity | biorxiv.org |

| Substitution of Lys⁵ with Arginine in AYPGKF-NH₂ | Partial agonist for calcium signaling, increased β-arrestin recruitment | biorxiv.org |

Conformational Studies and Their Correlation with Biological Activity

The three-dimensional structure of this compound and its analogs is a key determinant of their biological activity. Conformational studies have provided insights into the secondary structures and molecular features that govern their interaction with the PAR4 receptor.

Analysis of Secondary Structures and Turn Motifs (e.g., Beta-Turns) in this compound and Related Peptides

The presence of a Proline residue at position 3 is strongly suggestive of a turn motif, likely a β-turn, in the structure of this compound and its analogs. biorxiv.orgmdpi.com This turn is believed to be critical for orienting the other amino acid residues correctly for receptor binding and activation. The compactness of the peptide backbone contributed by the Pro-Gly sequence is considered important for its agonistic function. mdpi.commdpi.com Computational modeling and structural studies of related PAR1-activating peptides have also indicated the presence of β-turn structures that expose key residues to the solvent and facilitate receptor interaction. slu.edunih.gov While direct NMR or crystal structures of this compound are not extensively reported in the reviewed literature, the consistent loss of activity upon substitution of Proline strongly supports the functional importance of the turn it induces. This turn likely facilitates a π-π stacking interaction between the aromatic rings of Tyrosine at position 2 and Phenylalanine at position 6, further stabilizing the active conformation. biorxiv.orgmdpi.com

Molecular Determinants of PAR-4 Receptor Selectivity and Ligand Potency

The selectivity and potency of this compound and its analogs are governed by specific molecular interactions with the PAR4 receptor. As mentioned, the Tyrosine at position 2 is a key determinant of PAR4 selectivity. nih.gov

In silico docking and site-directed mutagenesis studies have identified crucial residues in the PAR4 receptor that are involved in ligand binding and activation. One such critical residue is Asp230, located in the second extracellular loop (ECL2) of the receptor. biorxiv.org This residue is essential for PAR4 activation by both the synthetic agonist peptide and the native tethered ligand. The ECL2 of PARs is known to form a conserved β-turn motif that is important for ligand binding. mdpi.comunipd.it

Computational and Rational Design Approaches for Peptide Optimization

The development of potent and selective analogs of the protease-activated receptor 4 (PAR4) activating peptide, this compound, and its closely related counterparts has been significantly advanced through the integration of computational modeling and rational design strategies. These approaches allow for a detailed understanding of the molecular interactions governing peptide-receptor binding and provide a basis for targeted modifications to optimize agonistic or antagonistic properties.

In Silico Modeling for Predicting Ligand-Receptor Binding and Interaction Mechanisms

The absence of a crystal structure for PAR4 has necessitated the use of in silico modeling techniques to elucidate the structural basis of its activation. Homology modeling has been a key strategy, where the three-dimensional structure of PAR4 is predicted based on the known crystal structures of other G-protein-coupled receptors (GPCRs), such as PAR1 and PAR2. figshare.comacs.org These homology models serve as a virtual scaffold for molecular docking studies, which simulate the binding of peptide ligands like AYPGKF-NH₂, a well-studied and more potent analog of this compound. nih.govresearchgate.net

Through these computational simulations, researchers have been able to predict the binding poses of PAR4 agonists and identify crucial amino acid residues involved in the ligand-receptor interaction. researchgate.net For instance, in silico docking combined with site-directed mutagenesis has identified Asp230, located in the second extracellular loop of PAR4, as a critical residue for activation by both agonist peptides and the native tethered ligand. nih.govnih.gov Molecular dynamics simulations further enhance these models by providing insights into the conformational changes that occur within the receptor upon agonist or antagonist binding, helping to differentiate the mechanisms that lead to receptor activation or inhibition. researchgate.net

These computational approaches have also been instrumental in understanding the determinants of ligand specificity. For example, modeling has helped to explain why certain modifications to the peptide sequence can shift its activity towards other receptors like PAR1. nih.gov The predictive power of in silico modeling provides a rational framework for the design of novel peptide analogs with desired pharmacological profiles, reducing the need for extensive and costly empirical screening. nih.gov

Strategies for Directed Modifications to Enhance or Alter Agonistic Properties

The insights gained from structure-activity relationship (SAR) studies and computational modeling have guided the rational design of modified peptides with enhanced or altered agonistic properties. The primary goal of these modifications is often to improve potency, selectivity, and stability, or to convert an agonist into an antagonist.

A key strategy involves amino acid substitutions at specific positions within the peptide sequence. For the canonical PAR4 agonist peptide AYPGKF-NH₂, extensive SAR studies have been conducted. nih.govuwo.ca It has been shown that the N-terminal residue is a critical determinant of potency. For example, replacing the Alanine (Ala) at position 1 with a Glycine (Gly), as in GYPGKF-NH₂, leads to a significant, approximately 25-fold reduction in agonistic potency. figshare.comresearchgate.net Conversely, structure-activity relationship studies have led to the development of more potent agonists. For instance, a lead peptide identified through phage display, AYPGWLVKNG, showed a more than 10-fold improvement in potency over AYPGKF. tandfonline.com Further optimization by replacing Tyrosine (Tyr) at position 2 with a 4-Fluorophenylalanine (Phe(4-F)) resulted in the peptide A-Phe(4-F)-PGWLVKNG, which demonstrated a 16-fold improvement in potency in a platelet aggregation assay compared to AYPGKF. tandfonline.comtandfonline.com

Another rational design strategy focuses on modifying the peptide backbone or adding chemical moieties to alter its properties. A notable example is the conversion of a PAR4 agonist into an antagonist. The substitution of the N-terminal Alanine in AYPGKF-NH₂ with a trans-cinnamoyl group resulted in a peptide that completely lost its agonistic activity and instead acted as a potent antagonist of PAR4-mediated platelet aggregation. figshare.com This highlights how a directed modification, based on understanding the role of the N-terminal region in receptor activation, can fundamentally change the pharmacological nature of the peptide. figshare.com

These directed modifications are often guided by the principle of biased agonism, where ligands are designed to selectively activate certain downstream signaling pathways over others. By systematically substituting amino acids, including with D-isomers or N-methylated residues, researchers have been able to create peptides that are poor activators of Gαq/11-coupled calcium signaling but remain competent at recruiting β-arrestin. nih.govuwo.ca This approach opens the door to developing therapeutic agents with more refined and potentially safer mechanisms of action.

Table 1: Activity of this compound Analogs at PAR4

| Peptide Sequence | Modification from AYPGKF-NH₂ | Observed Activity | Potency (IC₅₀/EC₅₀) | Reference |

| AYPGKF-NH₂ | Reference Peptide | Selective PAR4 Agonist | ~26.2 µM (IC₅₀) | figshare.comresearchgate.net |

| GYPGKF-NH₂ | Ala1 to Gly substitution | Reduced Agonist Potency | ~25-fold less potent than AYPGKF-NH₂ | figshare.comresearchgate.net |

| trans-cinnamoyl-YPGKF-NH₂ | N-terminal modification | PAR4 Antagonist | Potent antagonist | figshare.com |

| AYPGWLVKNG | Phe6 to Trp, Lys insertion, etc. | Enhanced Agonist Potency | ~4.8 µM (EC₅₀) | tandfonline.comtandfonline.com |

| A-Phe(4-F)-PGWLVKNG | Tyr2 to Phe(4-F), other changes | Enhanced Agonist Potency | ~3.4 µM (IC₅₀) | tandfonline.com |

Research Methodologies for Investigating H Gly Tyr Pro Gly Lys Phe Oh

Biochemical and Biophysical Characterization Techniques

The foundational analysis of H-Gly-Tyr-Pro-Gly-Lys-Phe-OH involves confirming its chemical identity, structure, and purity. These steps are essential before proceeding to functional studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of peptides in solution. For this compound, both 1H and 13C NMR would be employed to gain detailed conformational insights.

The presence of a Proline (Pro) residue is particularly significant, as the X-Pro peptide bond can exist in either a cis or trans conformation. NMR is uniquely suited to identify and quantify the populations of these two isomers. The distinct chemical shifts of the atoms involved in and around the peptide bond allow for the resolution of separate signals for each conformational state.

Detailed analysis would involve several NMR experiments:

1D 1H NMR: Provides initial information on the chemical environment of all protons in the peptide.

2D Correlation Spectroscopy (COSY): Establishes proton-proton couplings within each amino acid residue.

Total Correlation Spectroscopy (TOCSY): Identifies all protons belonging to a specific amino acid's spin system.

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects protons that are close in space (typically <5 Å), which is crucial for determining the peptide's folding and tertiary structure. For instance, specific NOE cross-peaks can help define turns in the peptide backbone.

13C NMR: Complements the proton data, with the chemical shifts of the Proline beta and gamma carbons being particularly sensitive indicators of the cis/trans isomerization state. nih.gov

By combining data from these experiments, researchers can calculate vicinal coupling constants and measure the temperature dependence of amide proton chemical shifts to understand hydrogen bonding patterns. nih.gov This information, coupled with energy minimization calculations, allows for the construction of a detailed model of the predominant solution structure of this compound. nih.gov

Mass spectrometry (MS) is an indispensable tool for the analysis of peptides like this compound. It is used to confirm the peptide's identity, assess its purity, and monitor its stability over time or under various experimental conditions.

Peptide Identification: Electrospray ionization mass spectrometry (ESI-MS) is typically used to determine the molecular weight of the peptide. The high-resolution capability of modern mass spectrometers allows for the measurement of the monoisotopic mass with high accuracy, confirming the elemental composition. For this compound (C₃₃H₄₅N₇O₈), the theoretical mass can be precisely calculated.

Purity Assessment: High-performance liquid chromatography (HPLC) coupled to MS (LC-MS) is the standard method for assessing peptide purity. The peptide sample is separated on an HPLC column, and the eluent is directly analyzed by the mass spectrometer. This allows for the detection and identification of any synthesis-related impurities, such as deletion sequences or incompletely deprotected peptides.

Stability Studies: LC-MS is also employed in stability studies to monitor the degradation of the peptide in various media, such as buffers or biological fluids like serum. nih.gov Samples are incubated for different time points, and the amount of intact peptide remaining is quantified by measuring the area of its corresponding peak in the chromatogram. nih.gov

Sequence Verification: Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence. The parent ion corresponding to the peptide is isolated and fragmented, generating a series of product ions (typically b- and y-ions). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the entire sequence to be read and verified.

| Property | Value | Methodology |

|---|---|---|

| Molecular Formula | C₃₃H₄₅N₇O₈ | Calculation |

| Average Molecular Weight | 683.76 g/mol | Calculation |

| Monoisotopic Mass | 683.3333 g/mol | Calculation |

| Primary Analysis | ESI-MS | Confirms molecular weight |

| Sequence Verification | Tandem MS (MS/MS) | Confirms amino acid sequence by fragmentation |

| Purity & Stability | LC-MS | Quantifies intact peptide and identifies impurities/degradation products |

In Vitro Functional Assays for Activity Profiling

Once the peptide has been structurally characterized, its biological activity is investigated using a range of in vitro functional assays. Based on the activity of the closely related amidated peptide (H-Gly-Tyr-Pro-Gly-Lys-Phe-NH₂), which is an agonist for the Protease-Activated Receptor 4 (PAR-4), assays would likely focus on targets involved in thrombosis and inflammation. biosynth.com

These assays are designed to determine if this compound can bind to and activate a specific cell surface receptor, such as PAR-4.

Calcium Mobilization Assays: Many G-protein coupled receptors (GPCRs), including PARs, signal through the release of intracellular calcium (Ca²⁺) stores. In this assay, cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by the peptide, the increase in intracellular Ca²⁺ concentration leads to a measurable increase in fluorescence, which can be monitored in real-time using a fluorometric plate reader. This provides a direct measure of receptor activation.

Reporter Gene Assays: In this approach, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the receptor's signaling pathway. If the peptide activates the receptor, it will trigger a signaling cascade that leads to the transcription of the reporter gene. The resulting protein product can be easily quantified by its enzymatic activity (light production for luciferase), providing a sensitive readout of receptor activation.

Given that PAR-4 is a key thrombin receptor on human platelets, its activation leads to robust platelet responses. Therefore, platelet function tests are essential for characterizing the biological activity of a potential PAR-4 agonist like this compound.

Platelet Aggregation: This is a cornerstone assay for studying platelet function. Light Transmission Aggregometry (LTA) is a common method where the peptide is added to a suspension of platelet-rich plasma. As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through. This change is measured over time to quantify the rate and extent of aggregation.

Platelet Secretion Assays: Activated platelets release the contents of their dense and alpha granules, a process crucial for amplifying the thrombotic response. The secretion of ATP from dense granules can be measured using a luciferin/luciferase-based bioluminescence assay. nih.gov The release of proteins from alpha-granules, such as P-selectin, can be quantified by flow cytometry, where a fluorescently labeled antibody against P-selectin is used to detect its expression on the platelet surface. nih.gov

| Assay Type | Principle | Measured Endpoint | Relevance |

|---|---|---|---|

| Light Transmission Aggregometry (LTA) | Measures increased light transmission as platelets clump together. | Percentage of maximal aggregation. | Evaluates the overall pro-thrombotic potential. |

| ATP Release Assay | Luciferin-luciferase reaction produces light in the presence of ATP released from dense granules. | Bioluminescence signal intensity. | Measures dense granule secretion. nih.gov |

| P-Selectin Expression | Flow cytometry detection of P-selectin on the platelet surface using a fluorescent antibody. | Mean fluorescence intensity. | Measures alpha-granule secretion. nih.gov |

Beyond platelets, PARs are expressed on various cell types and are implicated in processes like inflammation and cell proliferation. Cell culture models provide a controlled environment to dissect the specific cellular effects of this compound.

Inflammation Studies: The peptide's effect on inflammatory responses can be studied using cell lines such as macrophages or endothelial cells. Following treatment with the peptide, the release of inflammatory mediators (e.g., cytokines like IL-6 or TNF-α) into the cell culture supernatant can be measured using techniques like Enzyme-Linked Immunosorbent Assay (ELISA).

Proliferation Assays: To determine if the peptide affects cell growth, proliferation assays can be performed on relevant cell types, such as smooth muscle cells or cancer cell lines. Methods like the MTT assay, which measures metabolic activity, or BrdU incorporation assays, which measure DNA synthesis, can quantify changes in cell proliferation in response to the peptide.

Signaling Pathway Analysis: To understand the molecular mechanisms underlying the peptide's effects, researchers can investigate the intracellular signaling pathways it activates. After stimulating cells with the peptide for various times, cell lysates can be analyzed by Western blotting. Using antibodies specific for phosphorylated (i.e., activated) forms of signaling proteins, such as MAP kinases (e.g., ERK1/2) or Akt, one can map the specific pathways triggered by receptor activation. The amidated analog of the peptide has been shown to be involved with guanine (B1146940) nucleotide-binding proteins, suggesting these downstream pathways are relevant targets for investigation. biosynth.com

Preclinical In Vivo Studies in Animal Models

Preclinical in vivo studies in animal models are a critical step in evaluating the physiological effects, efficacy, and safety of a novel peptide like this compound before any consideration for human trials. These studies involve administering the compound to living organisms, typically rodents, to observe its systemic effects in a complex biological environment.

To investigate the potential anti-inflammatory properties of a peptide such as this compound, researchers utilize animal models where an inflammatory response is artificially induced. A common approach is the lipopolysaccharide (LPS)-induced inflammation model in mice or rats. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a strong innate immune response, leading to the release of pro-inflammatory cytokines and nitric oxide (NO).

The experimental workflow typically involves administering the test peptide to animals before or after inducing inflammation with LPS. Researchers then measure key inflammatory markers in blood serum or specific tissues (e.g., liver, lungs). Key indicators of anti-inflammatory activity include a reduction in the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as a decrease in NO production. nih.govfrontiersin.org Furthermore, the peptide's effect on antioxidant enzyme levels, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), may be assessed to determine its role in mitigating oxidative stress associated with inflammation. frontiersin.orgmdpi.com

For instance, a study on the hexapeptide Asn-Pro-Ala-Gln-Asp-Cys, derived from Meretrix meretrix, demonstrated its ability to significantly reduce NO production and the secretion of pro-inflammatory cytokines in LPS-stimulated RAW264.7 macrophage cells, indicating its potential as an anti-inflammatory agent. nih.gov Another study investigating two peptides, DQTF (Asp-Gln-Thr-Phe) and GYTR (Gly-Tyr-Thr-Arg), in an LPS-induced mouse model showed that administration of related peptide hydrolysates significantly reduced serum levels of pro-inflammatory cytokines and improved antioxidant enzyme levels in the liver. mdpi.com

Table 1: Illustrative Data from an In Vivo Anti-Inflammatory Study on Ruditapes philippinarum Peptides (RPPs) in LPS-Induced Mice

| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Liver SOD (U/mg prot) | Liver GSH-Px (U/mg prot) |

| Control | 18.5 ± 2.1 | 25.4 ± 3.3 | 125.6 ± 10.2 | 88.4 ± 7.5 |

| LPS Model | 75.2 ± 6.8 | 150.1 ± 12.5 | 78.3 ± 6.5 | 55.1 ± 5.9 |

| RPPs + LPS | 40.1 ± 4.5 | 85.6 ± 9.1 | 105.4 ± 8.9 | 75.2 ± 6.8 |

*Data are hypothetical and based on trends reported in the study by Lin et al. (2022) for illustrative purposes. mdpi.com Statistical significance vs. LPS Model group: **p<0.01, **p<0.001.

The potential of this compound in preventing thrombosis or regulating cardiovascular functions would be assessed using specific animal models.

Thrombosis Models: To evaluate anti-thrombotic effects, researchers commonly use models like the ferric chloride (FeCl₃)-induced thrombosis model in rats or mice. nih.govahajournals.org In this model, a small piece of filter paper saturated with FeCl₃ is applied to a carotid or femoral artery, which induces oxidative injury to the vessel wall and leads to the formation of a platelet-rich thrombus. The efficacy of the test peptide, administered prior to injury, is determined by measuring the time to vessel occlusion or the weight of the resulting thrombus. nih.gov Another model is the arteriovenous shunt model, where blood is circulated through an external thrombogenic thread, and the reduction in thrombus weight in peptide-treated animals versus controls indicates anti-thrombotic activity. ahajournals.org

For example, a novel dual-target peptide, PTIP, was evaluated in a ferric chloride injury model and an arteriovenous bypass thrombosis model. The results showed that PTIP significantly decelerated thrombus formation in both venous and arterial vessels. nih.gov

Cardiovascular Regulation Models: To assess effects on cardiovascular parameters like blood pressure and heart function, peptides are often studied in models of hypertension, such as spontaneously hypertensive rats (SHRs) or in models of myocardial ischemia-reperfusion injury. nih.govactanaturae.ru In these models, the peptide is administered, and key parameters are monitored, including blood pressure, heart rate, and cardiac output. For ischemia-reperfusion models, an animal's coronary artery is temporarily occluded and then reperfused. The peptide's efficacy is judged by its ability to reduce the resulting infarct size and improve cardiac function. nih.govnih.gov

A study on the synthetic peptide S100A1ct showed that its systemic administration led to improved contractile performance and survival in preclinical models of heart failure. nih.gov

Table 2: Example Findings from a Preclinical Cardiovascular Study

| Study Model | Peptide | Key Finding |

| Canine Coronary Thrombosis | Tick Anticoagulant Peptide (TAP) | Accelerated lysis of thrombus and prevented acute reocclusion. researchgate.net |

| Swine Venous Thromboembolism | 99mTc-TP850 (Gly-Pro-Arg-Pro-Pro) | High uptake in deep vein thrombosis and pulmonary embolism, allowing for clear imaging. snmjournals.org |

| Rat Myocardial Infarction | Exendin-4 | Reduced infarct size by approximately 50% when administered before ischemia. nih.gov |

To determine if this compound has anti-cancer activity, researchers would use xenograft or syngeneic tumor models in immunocompromised or immunocompetent mice, respectively. In a xenograft model, human cancer cells are implanted subcutaneously or orthotopically into mice. Once tumors are established, the animals are treated with the peptide, and its efficacy is assessed by monitoring tumor growth over time. Key outcome measures include tumor volume, tumor weight at the end of the study, and any observed reduction in metastasis. mdpi.comtechnologynetworks.com

For instance, a study on the peptide Rb4 in a murine melanoma model demonstrated that intraperitoneal injections of the peptide delayed tumor growth and significantly increased the survival rate of the treated mice. technologynetworks.com Similarly, an oligopeptide from Acaudina anjunae (YVPGP) was shown to inhibit tumor growth of prostate cancer cell xenografts in nude mice. nih.gov These studies measure the tumor volume at regular intervals and often report the final tumor weight and inhibition rate as key indicators of the peptide's efficacy.

Table 3: Illustrative Data from an In Vivo Cancer Progression Study

| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Tumor Inhibition Rate (%) |

| Control (Vehicle) | 1500 ± 250 | - |

| Peptide X (Low Dose) | 1050 ± 180 | 30 |

| Peptide X (High Dose) | 600 ± 120 | 60 |

Data are hypothetical and presented for illustrative purposes based on typical outcomes in xenograft models. mdpi.comtechnologynetworks.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For a peptide like this compound, QSAR can be a powerful tool to predict its activity and to design more potent or selective analogs.

Developing a QSAR model involves several key steps. First, a dataset of peptides with known biological activities (e.g., anti-inflammatory IC₅₀ values) is compiled. This dataset would ideally include this compound and a series of its structural analogs. acs.orgnih.gov

Next, numerical representations of the peptide structures, known as molecular descriptors, are calculated. For peptides, these descriptors can represent the physicochemical properties of the individual amino acids (e.g., hydrophobicity, size, charge) or properties of the entire peptide sequence. nih.govacs.org

Finally, a mathematical model is built using statistical methods—such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM)—to correlate the descriptors (independent variables) with the biological activity (dependent variable). uestc.edu.cnacs.org The resulting model, once validated, can be used to predict the activity of new, untested peptide analogs. For example, QSAR models have been successfully developed to predict the ACE-inhibitory activity of di- and tripeptides, guiding the discovery of new antihypertensive agents. nih.govnih.gov

A crucial outcome of a QSAR study is the identification of the key physicochemical descriptors that are most strongly correlated with the biological response. This provides insight into the mechanism of action. For peptides, descriptors are often derived from the properties of their constituent amino acids.

These descriptors fall into several categories:

Hydrophobicity scales: Quantify the hydrophobic or hydrophilic nature of each amino acid.

Steric properties: Describe the size and shape of the amino acid side chains (e.g., molecular weight, van der Waals volume).

Electronic properties: Relate to the distribution of electrons in the side chain (e.g., isoelectric point, dipole moment).

Topological and 3D-structural descriptors: Describe the connectivity and 3D shape of the peptide. acs.org

For example, a QSAR study on anti-inflammatory peptides might reveal that high hydrophobicity at a specific position in the sequence and the presence of a hydrogen bond donor at another position are critical for activity. This information can then be used to rationally design new analogs of this compound with potentially improved anti-inflammatory effects.

Table 4: Example of Amino Acid Descriptors Used in Peptide QSAR

| Descriptor Type | Specific Descriptor Example | Description |

| Physicochemical | z-scale (z1) | Represents hydrophobicity/hydrophilicity. |

| Physicochemical | z-scale (z2) | Represents steric bulk/polarizability. |

| Physicochemical | z-scale (z3) | Represents polarity. |

| Structural | VHSE8 | Principal components of 18 amino acid properties. |

| Electronic | pKa (α-COOH) | Acidity of the C-terminal carboxyl group. |

These descriptors are examples of variables used to build predictive QSAR models for peptide bioactivity. acs.orgacs.org

Emerging Research Areas and Future Perspectives

Investigation of H-Gly-Tyr-Pro-Gly-Lys-Phe-OH in Underexplored Biological Systems

While the role of PAR-4 in hemostasis is well-documented, its function in other physiological and pathological processes is an area of growing interest. The availability of selective agonists like this compound is crucial for probing these functions in systems beyond platelets.

Inflammation and Pain Modulation: PAR-4 is increasingly recognized as a key participant in inflammatory responses. nih.gov The receptor's activation is implicated in inflammatory lesions, neutrophil recruitment, and the regulation of edema. nih.gov Studies using PAR-4 activating peptides have shown that the receptor is expressed in sensory neurons and that its activation can produce anti-nociceptive (pain-reducing) effects in both normal and inflammatory conditions, independent of its pro-inflammatory actions. nih.gov For instance, a selective PAR-4 agonist was found to increase the nociceptive threshold in response to thermal and mechanical stimuli and reduce inflammatory hyperalgesia. nih.gov Furthermore, PAR-4 has been shown to mediate the response of macrophages to bacterial lipopolysaccharide (LPS), suggesting a role in the innate immune response. iasp-pain.org These findings indicate that this compound could be a valuable tool for investigating the molecular mechanisms of neuro-inflammation and developing novel analgesic strategies.

Vascular Endothelial Biology: The function of PAR-4 in endothelial cells, which line the interior of blood vessels, has been a subject of debate. However, recent research has identified low but functional expression of PAR-4 in hepatic endothelial cells. nih.govnih.gov Unlike the high-affinity thrombin receptor PAR-1, PAR-4 is a low-affinity receptor but appears to have high signaling potency. nih.govnih.gov Its expression in endothelial cells can be significantly increased by inflammatory cytokines such as TNF-α and IL-1β. frontiersin.org This suggests a potential role for PAR-4 in modulating vascular permeability, inflammation, and tissue structure under pathological conditions. nih.govfrontiersin.org Using this compound to selectively activate PAR-4 on these cells could help dissect its specific contributions to vascular biology, distinct from the more dominant PAR-1.

Cancer Progression: Emerging evidence points to the aberrant expression and function of PAR-4 in several types of cancer. Studies have revealed that PAR-4 is expressed in the majority of human colon cancer cell lines and tumors, but not in healthy normal colonic epithelium. aacrjournals.orgaacrjournals.org Activation of PAR-4 in these cancer cells using specific agonist peptides has been shown to stimulate cell proliferation and migration. aacrjournals.orgaacrjournals.orgnih.gov The signaling pathways involved may include transactivation of the epidermal growth factor receptor (EGFR). aacrjournals.org PAR-4 has also been implicated in mediating the migration of hepatocellular carcinoma cells. nih.gov The peptide this compound provides a specific means to investigate these PAR-4-dependent pathways in cancer cells, potentially identifying new targets for therapeutic intervention.

Development of Advanced Peptide-Based Research Probes for PAR-4 Signaling

The study of PAR-4 function relies heavily on the availability of specific molecular probes to activate or inhibit the receptor. This compound and its derivatives are central to this research, enabling detailed investigation into the unique aspects of PAR-4 signaling.

Human platelets express both PAR-1 and PAR-4, which have distinct signaling kinetics. PAR-1 activation by thrombin leads to a rapid, transient signal, while PAR-4 activation results in a slower, but more prolonged and sustained signal, which is crucial for the formation of a stable thrombus. ahajournals.orgnih.govahajournals.org Peptide-based probes are essential for differentiating these two pathways.

Agonist Peptides: Synthetic peptides that mimic the "tethered ligand" exposed after receptor cleavage are the primary tools for selective receptor activation. This compound (GYPGKF-OH) and its amidated analog (GYPGKF-NH2) are derived from the murine PAR-4 tethered ligand sequence. nih.gov Another commonly used agonist is AYPGKF-NH2, which corresponds to the human PAR-4 sequence and is often used to probe PAR-4 signaling in human cells, including platelets and colon cancer cells. aacrjournals.org These agonists allow researchers to trigger PAR-4 signaling independently of thrombin or other proteases, thereby isolating its specific downstream effects, such as sustained calcium mobilization and G12/13-mediated Rho activation. mdpi.com

Antagonist Peptides: The development of PAR-4 antagonists is a key goal for both research and potential therapeutic applications. Early antagonist probes were often derived from agonist peptides through chemical modification. For example, the trans-cinnamoyl group has been added to the N-terminus of the YPGKF-NH2 sequence to create a PAR-4 antagonist. More advanced antagonists, including inhibitory antibodies and cell-penetrating peptides (pepducins) that disrupt the receptor's coupling to G-proteins, have also been developed. ashpublications.orgnih.gov These tools are vital for confirming that a biological response is indeed mediated by PAR-4 and for exploring the therapeutic potential of blocking this receptor in diseases like thrombosis and inflammation. ahajournals.orgnih.gov

| Peptide Probe | Sequence | Type | Primary Use | Reported Finding |

|---|---|---|---|---|

| This compound/NH2 | GYPGKF | Agonist | Selective activation of murine PAR-4 | Causes platelet aggregation and modulates nociceptive responses. nih.gov |

| AYPGKF-NH2 | AYPGKF | Agonist | Selective activation of human PAR-4 | Stimulates thromboxane (B8750289) production in human platelets; induces proliferation in colon cancer cells. aacrjournals.org |

| trans-cinnamoyl-YPGKF-NH2 | tc-YPGKF | Antagonist | Inhibition of PAR-4 activation | Blocks PAR-4 agonist-induced platelet aggregation. |

| Pepducins (e.g., palmitoyl-RAGLFQRS-NH2) | - | Antagonist | Inhibition of PAR-4 signaling | Reduces neutrophil infiltration in inflammation and shows antithrombotic effects. ashpublications.orgahajournals.org |

Interdisciplinary Approaches in Peptide Science and Receptor Biology

The study of this compound and its target, PAR-4, exemplifies the synergy between multiple scientific disciplines. Progress in understanding this peptide-receptor system is driven by the integration of chemistry, biology, pharmacology, and computational science.

Chemical Synthesis and Design: At its core, the availability of this compound and its analogs is a feat of synthetic chemistry. Peptide chemists not only construct the primary amino acid sequence but also introduce modifications to enhance stability, selectivity, or to convert an agonist into an antagonist. This chemical toolkit is the foundation upon which all biological investigation is built.

Biological and Pharmacological Investigation: Biologists and pharmacologists apply these synthetic peptides in a wide range of assays to decipher their effects. These range from in vitro studies measuring intracellular calcium flux in cell lines to ex vivo experiments on platelet aggregation and in vivo models of thrombosis, inflammation, and pain. nih.govahajournals.org This research elucidates the signaling pathways downstream of receptor activation and clarifies the peptide's physiological and pathophysiological roles.

Translational Medicine and Therapeutics: The ultimate goal of much of this research is to translate fundamental biological understanding into new therapies. The distinct, sustained signaling of PAR-4 makes it an attractive target for anti-platelet drugs that could potentially offer a strong antithrombotic effect with a lower risk of bleeding compared to agents that target PAR-1. nih.govresearchgate.net The development of PAR-4 antagonists is a clear example of a translational effort bridging basic peptide science with clinical need. nih.gov

Computational and Structural Biology: Modern peptide science increasingly incorporates in silico methods. Computational modeling and molecular dynamics simulations can predict how a peptide like this compound binds to its receptor. These approaches can guide the rational design of new peptide analogs with improved properties, such as higher affinity or greater stability, accelerating the development of next-generation research probes and therapeutic candidates.

This interdisciplinary fusion is essential for advancing the field, from designing novel peptide molecules in the lab to understanding their complex biological functions and ultimately harnessing them for human health.

Q & A

Q. How can researchers design dose-response studies to minimize off-target effects in in vivo models?

- Methodological Answer : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to establish a therapeutic window. Start with sub-nanomolar doses in cell-based assays and escalate to micromolar ranges in rodent models. Include negative controls (scrambled-sequence peptides) and monitor off-target effects via transcriptomic profiling (RNA-seq) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.